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Compound of Interest

Compound Name: Recombinant Trypsin

Cat. No.: B1353172 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce missed

cleavages during recombinant trypsin digestion for mass spectrometry-based proteomics.

Frequently Asked Questions (FAQs)
Q1: What are "missed cleavages" in the context of trypsin digestion?

A1: Trypsin is a serine protease that specifically cleaves peptide bonds at the carboxyl side of

lysine (K) and arginine (R) residues. A "missed cleavage" occurs when trypsin fails to cut at one

or more of these expected sites within a protein sequence. This results in longer peptides

containing internal lysine or arginine residues, which can complicate data analysis and reduce

protein sequence coverage.[1][2]

Q2: What are the primary causes of missed cleavages?

A2: Several factors can contribute to missed cleavages during recombinant trypsin digestion.

These include suboptimal reaction conditions, the inherent properties of the protein substrate,

and the quality of the trypsin itself. Key factors include:

Suboptimal pH and Temperature: Trypsin activity is highly dependent on pH and

temperature.[3][4][5]
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Inappropriate Enzyme-to-Substrate Ratio: An insufficient amount of trypsin relative to the

protein substrate can lead to incomplete digestion.[6][7]

Insufficient Incubation Time: The digestion reaction may not have proceeded to completion.

[8]

Poor Protein Denaturation: Incomplete unfolding of the protein can sterically hinder trypsin's

access to cleavage sites.[9][10]

Presence of Inhibitors: Certain chemicals in the sample buffer can inhibit trypsin activity.[11]

[12]

Post-Translational Modifications (PTMs): Modifications on or near lysine and arginine

residues can block trypsin cleavage.[10]

Trypsin Autolysis: Trypsin can digest itself, reducing its effective concentration and activity

over time.[13]

Q3: How can I improve protein denaturation for more efficient digestion?

A3: Proper denaturation is crucial for exposing cleavage sites. Common methods include:

Chemical Denaturation: Using chaotropic agents like urea (typically 6-8 M) or guanidinium

chloride (GdnHCl) can effectively unfold proteins.[9][11] However, high concentrations of

these agents can inhibit trypsin, so dilution is often necessary before adding the enzyme.[10]

[11]

Thermal Denaturation: Heating the sample can also aid in denaturation. For example,

incubating at 80°C for 10 minutes in the presence of a detergent like RapiGest™ can be

effective. More recently, thermal denaturation of fresh frozen tissue has been shown to

significantly improve peptide and protein identification.[14]

Reduction and Alkylation: After initial denaturation, reducing disulfide bonds with agents like

dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) followed by alkylating the

resulting free thiols with iodoacetamide (IAM) or chloroacetamide prevents disulfide bonds

from reforming and maintains the protein in an unfolded state.[10][15]
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Troubleshooting Guides
This section provides solutions to common problems encountered during recombinant trypsin
digestion.

Issue 1: High percentage of missed cleavages observed
in mass spectrometry data.
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Possible Cause Troubleshooting Action Rationale

Suboptimal pH

Ensure the digestion buffer is

within the optimal pH range for

trypsin, which is typically 7-9.

[12][16] Common buffers

include 50 mM ammonium

bicarbonate (pH 7.8) or 50 mM

Tris-HCl (pH 8.0).[10][12]

Trypsin activity is maximal in

this pH range. Deviations can

significantly reduce its

efficiency.[3][5]

Incorrect Temperature

Incubate the digestion reaction

at 37°C.[10] For some

applications, slightly elevated

temperatures (e.g., 47°C) in

the presence of calcium ions

have been shown to enhance

digestion efficiency.[17]

While 37°C is the standard,

temperature can be optimized.

However, very high

temperatures can lead to

trypsin denaturation.[3][4]

Insufficient Trypsin

Optimize the enzyme-to-

substrate (E:S) ratio. A

common starting point is 1:50

to 1:100 (w/w) trypsin-to-

protein.[7] For complex or

resistant proteins, a lower ratio

(e.g., 1:20) may be necessary.

[6][12]

An adequate amount of active

trypsin is required to cleave all

available sites within the given

timeframe.[18]

Inadequate Incubation Time

Increase the digestion time.

Overnight (16-20 hours)

digestion is common.[19]

However, shorter times (e.g.,

1-4 hours) can be sufficient

with optimized conditions.[20]

Some cleavage sites are less

accessible and require more

time for trypsin to act.

Incomplete Denaturation

Improve the protein

denaturation, reduction, and

alkylation steps. (See Q3 in

FAQs and the detailed protocol

below).

If the protein is not fully

unfolded, many potential

cleavage sites will remain

inaccessible to the enzyme.

[10]
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Trypsin Inactivation

Use a fresh, high-quality

recombinant trypsin. Avoid

repeated freeze-thaw cycles of

the trypsin stock solution by

preparing single-use aliquots.

[16] Consider using a

stabilized or chemically

modified trypsin to reduce

autolysis.[13][21]

Trypsin can lose activity due to

autolysis or improper storage,

leading to incomplete

digestion.[13]

Issue 2: Low peptide yield and poor sequence coverage.
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Possible Cause Troubleshooting Action Rationale

Presence of Inhibitors

Ensure that detergents like

SDS are removed or their

concentration is reduced to

non-inhibitory levels (e.g.,

<0.1%) before adding trypsin.

[12] Some mass spectrometry-

compatible surfactants are

available. While low

concentrations of some

surfactants can enhance initial

trypsin activity, they may also

accelerate enzyme

deactivation over time.[22]

High concentrations of

detergents and other

chemicals can inhibit trypsin

activity.[11]

Protein Precipitation

Ensure the protein remains

soluble throughout the

digestion process. This can be

aided by the use of urea (up to

2 M during digestion) or other

solubilizing agents.[10]

Precipitated protein is not

accessible to trypsin for

digestion.

Use of a Single Protease

For particularly difficult-to-

digest proteins, consider a

sequential digestion with

another protease, such as Lys-

C, before trypsin.[11] Lys-C is

more robust in the presence of

denaturants and can cleave at

lysine residues, opening up the

protein structure for

subsequent trypsin digestion.

[10]

Combining proteases can

improve cleavage efficiency

and overall sequence

coverage.

Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing trypsin digestion.
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Table 1: Recommended Enzyme-to-Substrate Ratios

Application
Recommended
Trypsin:Protein Ratio (w/w)

Reference

General Proteomics 1:50 to 1:100 [7]

Complex or Resistant Proteins 1:20 to 1:30 [6]

Limiting Trypsin Fragments As high as 1:100 [6]

Table 2: Typical Digestion Conditions

Parameter Recommended Range Reference

pH 7.0 - 9.0 [12][16]

Temperature 37°C [10]

Incubation Time
3 hours to overnight (16-20

hours)
[19]

Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion with
Denaturation, Reduction, and Alkylation
This protocol is a standard method for digesting proteins in solution to generate peptides for

mass spectrometry analysis.

Protein Solubilization and Denaturation:

Dissolve the protein sample in a denaturing buffer, such as 8 M urea in 50 mM Tris-HCl,

pH 8.0.[10][19]

Reduction:

Add DTT to a final concentration of 5-20 mM.[19]
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Incubate at 37-60°C for 1 hour.[19]

Alkylation:

Cool the sample to room temperature.

Add iodoacetamide (IAM) to a final concentration of 10-15 mM.[19]

Incubate in the dark at room temperature for 30-60 minutes.[19]

Dilution and Digestion:

Dilute the sample with 50 mM Tris-HCl, pH 8.0, or 50 mM ammonium bicarbonate, pH 7.8,

to reduce the urea concentration to less than 2 M.[10]

Add recombinant trypsin at the desired enzyme-to-substrate ratio (e.g., 1:50 w/w).

Incubate at 37°C for 4 hours to overnight.[20]

Quenching the Reaction:

Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of

1%, which will lower the pH to <3.[10][19]

Sample Cleanup:

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip before

LC-MS/MS analysis.[11][19]

Visualizations
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Sample Preparation Digestion Downstream Analysis

Protein Sample Denaturation
(e.g., 8M Urea)

Reduction
(e.g., DTT)

Alkylation
(e.g., IAM)

Dilution
(to <2M Urea)

Add Recombinant
Trypsin

Incubate
(37°C)

Quench Reaction
(e.g., Formic Acid)

Desalting
(C18 SPE) LC-MS/MS Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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